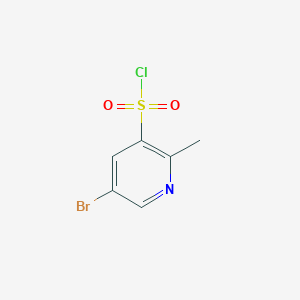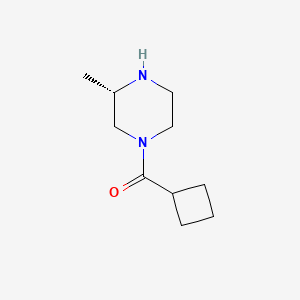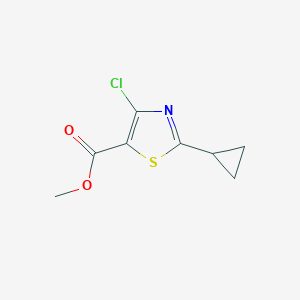
5-Bromo-2-methylpyridine-3-sulfonyl chloride
Vue d'ensemble
Description
5-Bromo-2-methylpyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H5BrClNO2S . It has a molecular weight of 270.53 .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-methylpyridine-3-sulfonyl chloride is 1S/C6H5BrClNO2S/c1-4-2-5(7)3-9-6(4)12(8,10)11/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Applications De Recherche Scientifique
Synthesis and Derivatives Development
- 5-Bromo-2-methylpyridine-3-sulfonyl chloride is instrumental in the synthesis of various nucleosides and nucleotides, particularly in the selective sulfonylation of bromoadenosine derivatives, leading to monosulfonylated compounds and novel methods for synthesizing purine cyclonucleosides (Ikehara & Kaneko, 1970).
Chemical Intermediates Creation
- This compound plays a crucial role in the production of various chemical intermediates, such as 2-chloro-5-methylpyridine, through different chlorination methods (Zhao Bao, 2003).
Heterocyclic Compounds Reactions
- It is used in reactions involving heterocyclic compounds, such as 5-chloro-2-thiophenesulfonyl derivatives, facilitating the creation of sulfonamides and other complex molecules (Obafemi, 1982).
Medicinal Chemistry
- In medicinal chemistry, derivatives of 3-amino-2-methylpyridine, where 5-Bromo-2-methylpyridine-3-sulfonyl chloride is a key component, have been identified as ligands for the BAZ2B bromodomain, impacting drug discovery and development (Marchand, Lolli, & Caflisch, 2016).
Organic Synthesis
- This compound is significant in the synthesis of functionalized pyridines, including key intermediates for potent anticancer agents (Song et al., 2004).
Solid-Phase Synthesis
- It is also used in solid-phase synthesis, particularly in the creation of disubstituted 1,3-oxazolidin-2-ones, which have applications in drug development (Holte, Thijs, & Zwanenburg, 1998).
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-2-methylpyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO2S/c1-4-6(12(8,10)11)2-5(7)3-9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBDZLSVTYBIJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methylpyridine-3-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1449176.png)




![4-Bromo-1-[(3,4-difluorophenyl)methyl]pyrazole](/img/structure/B1449184.png)


![3-[3-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B1449191.png)

